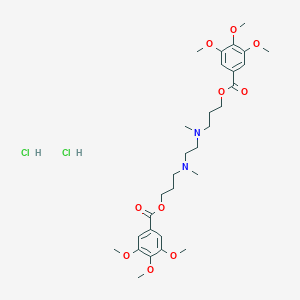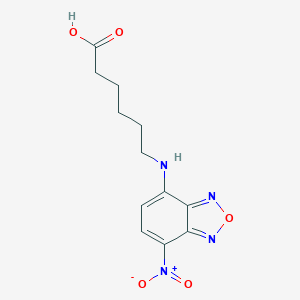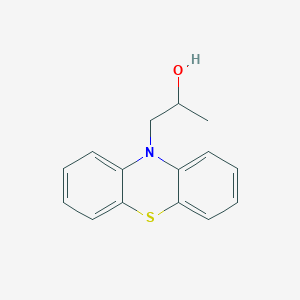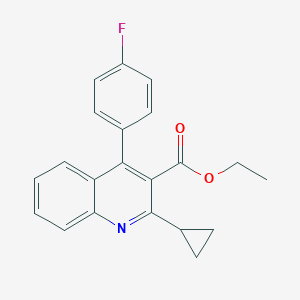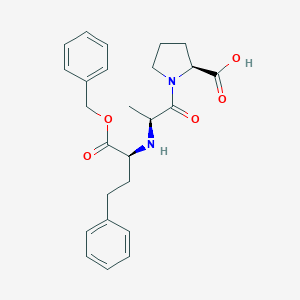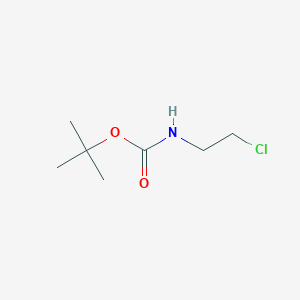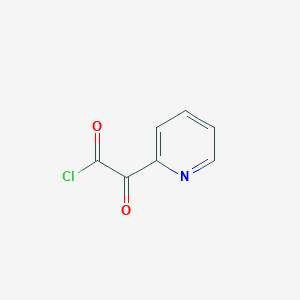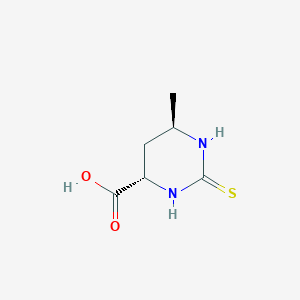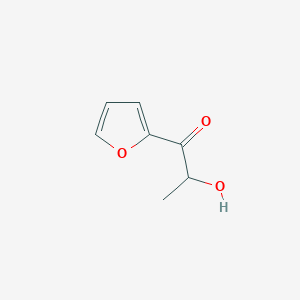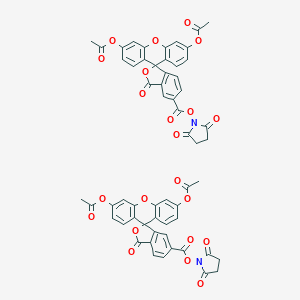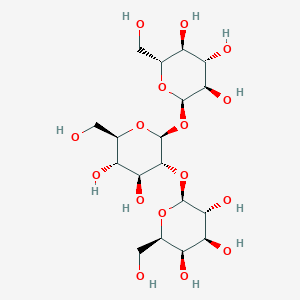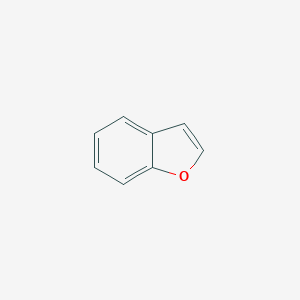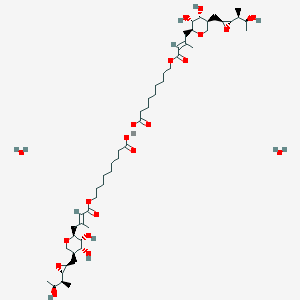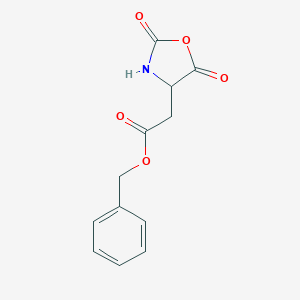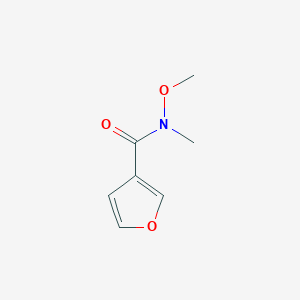
N-甲氧基-N-甲基呋喃-3-甲酰胺
概述
描述
N-methoxy-N-methylfuran-3-carboxamide is a chemical compound that is part of a broader class of compounds known as N-methoxy-N-methylamides, or Weinreb amides. These compounds are known for their utility in organic synthesis, particularly as acylating agents that react with organometallic reagents to produce ketones without side products .
Synthesis Analysis
The synthesis of N-methoxy-N-methylamides can be achieved through various methods. One approach involves the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride at room temperature using trichloromethyl chloroformate in the presence of triethylamine, yielding excellent results . Another method utilizes S,S-di(2-pyridyl) dithiocarbonate as a coupling reagent for the condensation of carboxylic acids and N,O-dimethylhydroxylamine hydrochloride to form N-methoxy-N-methylamides . Additionally, N-methoxy-N-methylcyanoformamide has been reported as a highly reactive reagent for the formation of β-keto Weinreb amides and unsymmetrical ketones from various organometallic species .
Molecular Structure Analysis
The molecular structure of N-methoxy-N-methylamides is characterized by the presence of the N-methoxy-N-methyl group, which plays a crucial role in their reactivity and stability. This group allows for the formation of stable metal-chelated intermediates when reacting with organometallic reagents, leading to the efficient production of carbonyl functional groups .
Chemical Reactions Analysis
N-methoxy-N-methylamides are versatile in chemical reactions. They are widely used as carbonyl equivalents in organic synthesis. For instance, they can react with organometallic compounds such as RM (where M can be MgBr, Li) to yield ketones without side products . Furthermore, N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane has been shown to react with N-sulfonylimines to produce α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, which can be hydrolyzed to form α-(N-sulfonyl)amino secondary amides .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-methoxy-N-methylfuran-3-carboxamide are not detailed in the provided papers, the general properties of N-methoxy-N-methylamides can be inferred. These compounds are typically stable and can be stored without significant degradation. Their reactivity with organometallic reagents is a defining chemical property, and their solubility and melting points can vary depending on the specific structure and substituents present on the furan ring.
科学研究应用
合成和化学反应性
N-甲氧基-N-甲基酰胺(Weinreb酰胺)的合成:N-甲氧基-N-甲基酰胺,也称为Weinreb酰胺,因其作为有效的酰化剂而著称。它们通常通过羧酸和盐酸N,O-二甲基羟胺缩合制备。此过程涉及使用偶联试剂并生成无副产物的酮 (Lee和Park,2002).
一锅法合成方法:已经开发出一种从羧酸中合成N-甲氧基-N-甲基酰胺的高效一锅法。该方法在室温下利用三氯甲基氯甲酸酯在三乙胺存在下,产生优异的结果 (Kim等,2003).
Rh(III)催化的选择性偶联:Rh(III)催化的N-甲氧基-1H-吲哚-1-甲酰胺和芳基硼酸的选择性偶联,展示了具有选择性C-C和C-C/C-N键形成的不同产物形成的温和而有效的方法 (Zheng等,2014).
与强碱试剂的不寻常反应性:在某些涉及N-甲氧基-N-甲基酰胺作为碳负离子的酰化剂的反应中,已经观察到一种涉及羟甲基竞争转移的意外反应模式 (Graham和Scholz,1990).
药物和药学化学
抗炎和镇痛剂的合成:已经合成并筛选了从维斯那金酮和凯利宁酮衍生的含有N-甲氧基-N-甲基酰胺的新型化合物作为COX-1/COX-2抑制剂。它们表现出显着的镇痛和抗炎活性,一些化合物对COX-2选择性表现出更高的抑制活性 (Abu‐Hashem等,2020).
在制药工业中的合成用途:N-甲氧基-N-甲基酰胺(Weinreb酰胺)在合成化学中,特别是在制药工业中的用途越来越大。它作为有机锂或有机镁试剂的酰化剂以及醛基团当量的作用已被广泛利用 (Balasubramaniam和Aidhen,2008).
分子结构和构象
- 基于呋喃的芳基酰胺的构象偏好:已经通过计算和实验研究检查了基于呋喃的芳基酰胺(如N-甲基呋喃-2-甲酰胺)的构象偏好。该分析对于理解它们作为折叠嵌段构建块的作用和预测折叠嵌段结构至关重要 (Galan等,2013).
安全和危害
属性
IUPAC Name |
N-methoxy-N-methylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-8(10-2)7(9)6-3-4-11-5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPGWFIDJVZSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=COC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methylfuran-3-carboxamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

